molecular formula C21H29NO2 B12179898 1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol

1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol

Cat. No.: B12179898
M. Wt: 327.5 g/mol
InChI Key: BBJFXYAQZMJWIG-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol is an organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 4-Tert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.

    Formation of 4-Tert-butylphenoxypropanol: The 4-Tert-butylphenol is then reacted with epichlorohydrin to form 4-Tert-butylphenoxypropanol.

    Amination: The final step involves the reaction of 4-Tert-butylphenoxypropanol with 1-phenylethylamine under basic conditions to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, where halogens or other nucleophiles can replace the tert-butyl group.

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon .

Scientific Research Applications

1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use as a beta-blocker in the treatment of cardiovascular diseases, including hypertension and arrhythmias.

    Pharmacology: Research focuses on its interaction with beta-adrenergic receptors and its effects on heart rate and blood pressure.

    Biochemistry: It is used to study the biochemical pathways involving beta-adrenergic receptors and their role in various physiological processes.

    Industrial Applications: The compound is also explored for its potential use in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol involves its binding to beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells in the heart and other tissues. By blocking these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is beneficial in conditions such as hypertension and arrhythmias .

Comparison with Similar Compounds

1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol can be compared with other beta-blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure, which may confer distinct pharmacokinetic properties and receptor selectivity.

Properties

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

1-(4-tert-butylphenoxy)-3-(1-phenylethylamino)propan-2-ol

InChI

InChI=1S/C21H29NO2/c1-16(17-8-6-5-7-9-17)22-14-19(23)15-24-20-12-10-18(11-13-20)21(2,3)4/h5-13,16,19,22-23H,14-15H2,1-4H3

InChI Key

BBJFXYAQZMJWIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)C(C)(C)C)O

Origin of Product

United States

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